molecular formula C18H19NO3 B3001383 (E)-3-(furan-2-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acrylamide CAS No. 2035007-36-2

(E)-3-(furan-2-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acrylamide

Cat. No.: B3001383
CAS No.: 2035007-36-2
M. Wt: 297.354
InChI Key: MYMWIWAPQDLCCV-CMDGGOBGSA-N
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Description

The compound “(E)-3-(furan-2-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acrylamide” is an acrylamide derivative featuring a furan-2-yl group conjugated to an acrylamide backbone, with a substituted 2-methoxy-2,3-dihydro-1H-inden-2-ylmethyl moiety at the nitrogen position. The methoxy group on the indenyl ring may enhance solubility and pharmacokinetic properties compared to non-polar analogs .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-21-18(11-14-5-2-3-6-15(14)12-18)13-19-17(20)9-8-16-7-4-10-22-16/h2-10H,11-13H2,1H3,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMWIWAPQDLCCV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acrylamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be characterized by its unique structure, which includes a furan ring and an indene derivative. This structural configuration is significant for its biological interactions.

The compound is believed to act as a modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. Research indicates that compounds with similar structures can influence neuronal pathways involved in anxiety and depression by modulating these receptors.

2. Anxiolytic Effects

A study highlighted that derivatives of furan acrylamides, including those similar to this compound, exhibit anxiolytic-like activity in animal models. Specifically, (E)-3-furan-2-yl-N-p-tolyl-acrylamide demonstrated significant anxiolytic effects at doses as low as 0.5 mg/kg in mice, suggesting that the furan moiety may enhance the anxiolytic properties through interaction with α7 nAChRs .

Case Study 1: Anxiolytic Activity in Mice

In a controlled experiment using the elevated plus maze and novelty suppressed feeding tests, it was demonstrated that the administration of a related furan derivative resulted in reduced anxiety-like behavior in mice. The anxiolytic effect was attributed to the selective activation of α7 nAChRs .

Case Study 2: Antimicrobial Screening

Another study evaluated various furan derivatives for their antimicrobial properties. Among these, certain derivatives displayed significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antimicrobial agents based on furan structures .

Data Tables

Activity Type Compound Tested Concentration (µM) Effect Observed
AnxiolyticFuran Derivative0.5 - 1.0Reduced anxiety
AntibacterialFuran Derivative4.69 - 156.47Inhibition of growth

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Structural Features Biological Activity Key Data Reference
(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide Acrylamide backbone, furan-2-yl, sulfamoylphenyl group SARS-CoV nsp13 helicase/ATPase inhibitor IC₅₀: 2.3 µM (ATPase), 13.0 µM (helicase)
DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] Furan-2-yl, methyl-p-tolyl substituent α7 nicotinic acetylcholine receptor modulator (antagonizes DM497’s antinociceptive effects) Reduces antinociception in mice via α7 nAChR modulation
(E)-N-(3-Formyl-4-morpholinophenyl)-3-(furan-2-yl)acrylamide (27a) Furan-2-yl, morpholinophenyl substituent Sortase A inhibitor (Staphylococcus aureus) Melting point: 218–219°C; synthesized via pyridinium chlorochromate
(2E)-3-(2-Furyl)-N-[6-(isopropylsulfamoyl)-1,3-benzothiazol-2-yl]acrylamide Furan-2-yl, benzothiazolyl-sulfamoyl group Antimicrobial (structure-activity relationship under investigation) Molecular formula: C₁₈H₁₈N₃O₄S₂
AMG8562 [(R,E)-N-(2-hydroxy-2,3-dihydro-1H-inden-4-yl)-3-(2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl)acrylamide] Dihydroindenyl group, trifluoromethylphenyl substituent TRPV1 modulator (antihyperalgesic without hyperthermia) No hyperthermia in rats; blocks capsaicin-induced pain

Key Differences and Trends

Substituent Effects on Bioactivity: The sulfamoylphenyl group in (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide enhances helicase inhibition, likely due to hydrogen bonding with viral nsp13 . In contrast, the methoxy-dihydroindenyl group in the target compound may improve blood-brain barrier penetration, as seen in TRPV1 modulators like AMG8562 . Methylation of the acrylamide nitrogen (DM490) reduces antinociceptive efficacy compared to non-methylated analogs, highlighting the importance of hydrogen-bonding capacity at this position .

Antiviral vs. Neurological Targets: Furan-containing acrylamides with sulfonamide or morpholino groups (e.g., 27a) are prioritized for antimicrobial or antiviral applications , whereas dihydroindenyl-substituted analogs (e.g., AMG8562) are optimized for CNS targets due to their balanced lipophilicity and metabolic stability .

Thermodynamic and Synthetic Considerations: Morpholinophenyl derivatives (27a, 27b) exhibit high melting points (>200°C), suggesting strong crystalline packing forces, which may complicate formulation . The target compound’s methoxy group could disrupt crystallization, enhancing solubility.

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